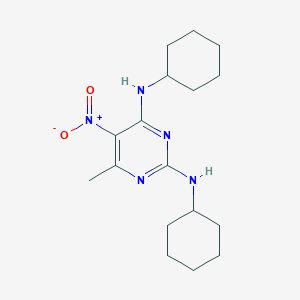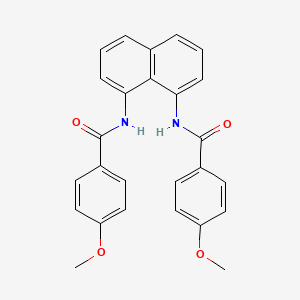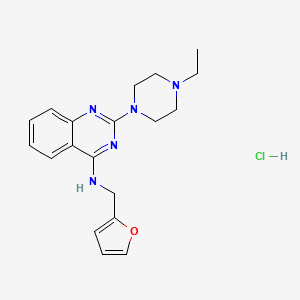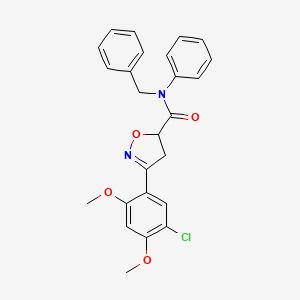![molecular formula C15H14Cl2N4O3S B4188891 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide](/img/structure/B4188891.png)
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide
Descripción general
Descripción
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide, also known as DPP IV inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor works by inhibiting the enzyme dipeptidyl peptidase IV, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism, and their degradation by this compound IV can lead to impaired glucose metabolism and insulin resistance. By inhibiting this compound IV, this compound IV inhibitor can increase the levels of incretin hormones, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound IV inhibitor has been shown to have various biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and inhibiting tumor growth. In addition, this compound IV inhibitor has been found to have antioxidant properties, which can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor in lab experiments is its specificity for this compound IV, which allows for targeted inhibition of the enzyme. However, this compound IV inhibitor can also have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound IV inhibitor can be expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor, including exploring its potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, further studies are needed to elucidate the mechanisms of action of this compound IV inhibitor and to develop more specific and potent inhibitors. Finally, the development of new synthesis methods for this compound IV inhibitor could lead to more cost-effective production and wider availability for research purposes.
In conclusion, this compound IV inhibitor is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound IV inhibitor for therapeutic use.
Aplicaciones Científicas De Investigación
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. In diabetes, this compound IV inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In cancer, this compound IV inhibitor has been found to inhibit tumor growth and metastasis. Inflammation is another area where this compound IV inhibitor has shown promise, as it can reduce inflammation in various tissues.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N-pyrimidin-2-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O3S/c16-11-5-4-10(9-12(11)17)25(23,24)21-8-1-3-13(21)14(22)20-15-18-6-2-7-19-15/h2,4-7,9,13H,1,3,8H2,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIQROQPCRSZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B4188813.png)

![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4188826.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188831.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4188841.png)

![ethyl 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]propanoate](/img/structure/B4188853.png)
![N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4188857.png)


![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4188898.png)


